molecular formula C8H5NO B1676564 3-Cyanobenzaldehyde CAS No. 24964-64-5

3-Cyanobenzaldehyde

Cat. No.: B1676564
CAS No.: 24964-64-5
M. Wt: 131.13 g/mol
InChI Key: HGZJJKZPPMFIBU-UHFFFAOYSA-N
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Description

3-Cyanobenzaldehyde: is an organic compound with the molecular formula C8H5NO . . This compound is characterized by the presence of a formyl group (-CHO) and a cyano group (-CN) attached to a benzene ring. It appears as a white to light yellow crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mechanism of Action

Target of Action

3-Cyanobenzaldehyde, also known as 3-Formylbenzonitrile , is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields It’s known that the compound plays a crucial role as an intermediate in various chemical reactions .

Mode of Action

The aldehyde group (-CHO) and the cyano group (-C≡N) in its structure can undergo various chemical reactions, making it a valuable intermediate in organic synthesis .

Biochemical Pathways

It’s known that the compound is used in the synthesis of 3-(6,6-dimethyl-5,6-dihydro-4h-benzo[7,8]chromeno[6,5-d]oxazol-2-yl)benzonitrile . This suggests that it may participate in the biochemical pathways related to the synthesis of this compound.

Pharmacokinetics

It’s known that the compound is insoluble in water , which may influence its absorption and distribution in the body

Result of Action

It’s known that the compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . This suggests that it may have various effects depending on the specific reactions it participates in.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air , which may affect its stability and efficacy. Additionally, the compound should be stored under dry inert gas and in cool, dry conditions in well-sealed containers . These factors should be taken into account when using this compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Oxidation of 3-Cyanobenzyl Alcohol

      Reactants: 3-Cyanobenzyl alcohol, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), oxygen, iron (II) bromide.

      Solvent: 1,4-Dioxane.

      Conditions: Reflux for 12 hours.

      Yield: Approximately 89%.

  • Reflux with Sodium Azide and Triethylamine Hydrochloride

Industrial Production Methods:

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

  • Reduction

      Reagents: Common reducing agents like sodium borohydride.

      Conditions: Typically carried out in an alcohol solvent.

      Products: 3-Cyanobenzyl alcohol.

  • Substitution

      Reagents: Various nucleophiles.

      Conditions: Depends on the nucleophile used.

      Products: Substituted derivatives of this compound.

Common Reagents and Conditions

Comparison with Similar Compounds

Similar Compounds

    2-Cyanobenzaldehyde: Similar structure but with the cyano group at the ortho position.

    4-Cyanobenzaldehyde: Similar structure but with the cyano group at the para position.

    3-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Properties

IUPAC Name

3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZJJKZPPMFIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179677
Record name m-Formylbenzonitrile
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24964-64-5
Record name 3-Cyanobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24964-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Formylbenzonitrile
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Record name m-Formylbenzonitrile
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Record name m-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

13.2 g of m-cyanobenzylamine, 23.8 g of sodium persulfate and 200 ml of water were mixed and allowed to react at 70° C. for 2 hours while stirring. After cooling the reaction mixture to room temperature, sodium bicarbonate was added to render the solution weakly alkaline. The solution was subjected to separation, column chromatography, and crystallization operations in the same manner as in Example 19 to obtain 6.7 g (yield: 51%) of m-cyanobenzaldehyde. The purity was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.9 g of m-cyanobenzylamine, 8.4 g of hexamethylenetetramine, 40 ml of water and 40 ml of acetic acid were mixed and reacted at 104° C. for 2 hours while stirring. The reaction solution was cooled to room temperature and thereto 12 g of concentrated sulfuric acid was added. The solvent was concentrated to dry in an evaporator with a water bath at 70° C. The concentration residue was separated by toluene/water and washed with water. The toluene layer obtained was concentrated until crystals were precipitated. The concentrated toluene solvent was placed in water and after removing toluene by azeotropic distillation, the residue was cooled to room temperature. The crystals precipitated were collected by filtration, washed with water and dried to obtain 5.9 g (yield: 74%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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reactant
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40 mL
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solvent
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12 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

13.2 g of m-cyanobenzylamine, 51 g of a 35% aqueous formalin solution, 24 g of a 28% aqueous ammonia solution and 50 ml of acetic acid were mixed and reacted at 100° C. for 3 hours while stirring. The reaction solution was concentrated to dry in an evaporator and thereto 100 ml of water was added to precipitate crystals. The crystals precipitated were collected by filtration, washed with water and dried to obtain 7 g (yield: 54%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
13.2 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

A compound having the above formula was prepared in the following manner. A solution of m-cyanobenzaldehyde was prepared by dissolving 2.0 gms. (15.2 mmoles) of the benzaldehyde along with 2.98 gms. (45.8 mmoles) of NaN3 and 2.9 gms. (21.1 mmoles) of Et3N.HCl, all of which were dissolved in 50 ml. of 1-methyl-2-pyrrolidinone. The reaction mixture was refluxed under argon. After 1 hour and 45 minutes the reaction mixture was cooled to room temperature and poured into 200 ml. of water and acidified with 10% hydrochloric acid. The reaction mixture was extracted with successive ethyl acetate washes. The ethyl acetate extracts were combined and washed with brine and dried over magnesium sulfate. The ethyl acetate extract was chromatographed through silica gel, yielding 0.3 gms. of the product having the above formula as a white solid.
Quantity
15.2 mmol
Type
reactant
Reaction Step One
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Quantity
45.8 mmol
Type
reactant
Reaction Step Two
Quantity
21.1 mmol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzaldehyde
Reactant of Route 2
3-Cyanobenzaldehyde
Reactant of Route 3
3-Cyanobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzaldehyde
Customer
Q & A

Q1: What is the structural characterization of 3-Cyanobenzaldehyde?

A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol. While the provided research papers don't delve into detailed spectroscopic analysis, they utilize its reactivity to synthesize various derivatives. For example, it undergoes condensation reactions with 4,4'-diaminobiphenyl to form a Schiff base [] and with methyl acetophenone as a starting point in the synthesis of montelukast sodium [].

Q2: What are the applications of this compound in synthetic chemistry?

A2: this compound serves as a versatile building block in organic synthesis. Researchers frequently utilize its aldehyde functionality for various reactions:

  • Schiff base formation: Reacting this compound with diamines like 4,4'-diaminobiphenyl yields bis-Schiff base compounds with potential applications in coordination chemistry and materials science [].
  • Grignard Reactions: In the synthesis of montelukast sodium, a vital pharmaceutical compound, this compound acts as a starting material and undergoes a series of reactions, including a Grignard reaction, to build the complex molecular structure [].
  • Wittig Reactions: The synthesis of cinnamyl derivatives, a class of compounds investigated for their factor Xa inhibitory activities, employs this compound in a Wittig reaction to introduce a crucial double bond in the target molecule [].

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of both a cyano group (-CN) and an aldehyde group (-CHO) on the benzene ring influences the reactivity of this compound:

    Q4: Are there any insights into the conformational properties of this compound?

    A4: While the provided research doesn't directly investigate this compound, a study on its isomer, 2-cyanobenzaldehyde (2CNB), provides valuable insight []. The research utilizes nuclear magnetic resonance (NMR) spectroscopy to analyze the conformational distribution of 2CNB in various solvents. While not directly applicable to this compound, it highlights the importance of considering conformational preferences in understanding reactivity and physical properties.

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